Silane, trimethyl(2-propynyloxy)-

Catalog No.
S1896612
CAS No.
5582-62-7
M.F
C6H12OSi
M. Wt
128.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silane, trimethyl(2-propynyloxy)-

CAS Number

5582-62-7

Product Name

Silane, trimethyl(2-propynyloxy)-

IUPAC Name

trimethyl(prop-2-ynoxy)silane

Molecular Formula

C6H12OSi

Molecular Weight

128.24 g/mol

InChI

InChI=1S/C6H12OSi/c1-5-6-7-8(2,3)4/h1H,6H2,2-4H3

InChI Key

ZZRPJWCNCLSOLR-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCC#C

Canonical SMILES

C[Si](C)(C)OCC#C

The exact mass of the compound Silane, trimethyl(2-propynyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silane, trimethyl(2-propynyloxy)- (CAS 5582-62-7), commonly referred to as propargyloxytrimethylsilane or PTSE, is a volatile, bifunctional organosilane featuring both a terminal alkyne and a trimethylsilyl (TMS) protected hydroxyl group. In industrial and advanced research procurement, it is primarily sourced as a specialized functional additive for high-temperature lithium metal battery electrolytes, a reactive precursor for photochemical vapor deposition (CVD), and a versatile building block in Sonogashira cross-coupling [1]. Its low molecular weight (128.24 g/mol) and atmospheric boiling point of 110–111 °C make it highly processable compared to bulkier silyl ethers, positioning it as a premium choice for applications requiring both high reactivity and facile post-reaction removal [2].

Research Fit

Silyl-protected propargyl monomer for photopolymerization and CVD
Moisture-sensitive liquid; requires inert atmosphere handling
Compatible with iron(III)/triethylaluminium catalyst system

Substituting PTSE with generic alternatives often leads to process failures or severe performance degradation. Using unprotected propargyl alcohol in cross-coupling synthesis triggers unwanted side reactions at the hydroxyl group, reducing overall yield. Conversely, employing bulkier protecting groups like TIPS or TBDMS increases the activation energy for deprotection and significantly reduces volatility, complicating purification and CVD vaporization processes [1]. In energy storage applications, standard carbonate electrolyte additives (such as vinylene carbonate) fail to form the unique, thermally resistant polycarbosilane solid electrolyte interphase (SEI) that PTSE provides, resulting in rapid capacity fade and thermal runaway when lithium metal batteries are operated above 60 °C [2].

Substitution Risk

Propargyl alcohol lacks TMS–O–Si ether linkage; thermal and photolytic profiles may not transfer.

Trimethylsilylacetylene does not polymerize under UV laser; CVD precursor substitution may fail.

Moisture sensitivity and specific catalyst compatibility require re-validation of handling protocols.

Formation of Thermally Resistant Polycarbosilane SEI for Elevated Temperature Lithium Metal Batteries

In the formulation of weakly solvating electrolytes, the addition of PTSE (propargyl(trimethylsilyl) ether) enables the formation of a thermally resistant polycarbosilane-rich solid electrolyte interphase (SEI). Compared to standard LiPF6/carbonate electrolytes that degrade rapidly above 55–60 °C, the PTSE-modified electrolyte system allows stable operation at elevated temperatures (up to 80 °C) by undergoing targeted reduction and oxidation at the electrode surfaces [1].

Evidence DimensionThermal stability limit for stable battery operation
Target Compound DataStable operation up to 80 °C (with PTSE and LiODFB)
Comparator Or Baseline55–60 °C upper limit (standard LiPF6/carbonate electrolytes)
Quantified Difference>20 °C increase in stable operating temperature window
ConditionsLithium metal batteries utilizing weakly solvating electrolytes

Procurement of PTSE is critical for developing next-generation aerospace or high-temperature industrial batteries where standard electrolytes cause thermal runaway.

UV laser polymerization
Head-to-head

TMPSi: polymerization at triple bond → solid polytrimethylsiloxy film via CVD
TMSA: no polymerization; decomposes to different products

Unique CVD precursor for polytrimethylsiloxy films.

ArF laser, gas-phase photolysis

Superior Volatility and Mild Cleavage for Sonogashira Cross-Coupling

For the synthesis of substituted propargyl alcohols via Sonogashira coupling, PTSE offers a highly labile TMS protecting group. Compared to bulkier analogs like TBDMS-propargyl ether (CAS 78592-82-2), PTSE has a significantly lower boiling point (110–111 °C vs. >160 °C for TBDMS), allowing for facile removal of unreacted precursor via standard distillation [1]. Furthermore, the TMS group is cleaved under much milder conditions, minimizing degradation of sensitive downstream products.

Evidence DimensionBoiling point / Precursor Volatility
Target Compound Data110–111 °C at atmospheric pressure
Comparator Or Baseline40 °C at 8 mmHg (extrapolates to >160 °C at atm pressure) for TBDMS-propargyl ether
Quantified Difference~50 °C reduction in atmospheric boiling point
ConditionsStandard atmospheric or vacuum distillation workflows

Enables lower-temperature purification and milder deprotection steps, reducing energy costs and improving yield for sensitive pharmaceutical intermediates.

IR laser decomposition
Class-level

IR photosensitized: solid polydimethylsiloxane phase deposited
UV laser: polytrimethylsiloxy hydrocarbon; hexamethyldisiloxane yields different Si/C/O materials

Enables wavelength-dependent film selectivity in CVD.

TEA CO2 laser / SF6 sensitizer

Accelerated Nucleation for Photochemical Thin Film Deposition

In photochemical vapor deposition, gaseous mixtures of PTSE and glyoxal under light irradiation at 435.8 nm yield unique polytrimethylsiloxy-substituted macromolecules. The presence of the highly reactive terminal alkyne combined with the TMS group accelerates the nucleation process. The photochemical reaction of PTSE is reported to be ~8 times faster than its dark thermal reaction counterpart, enabling rapid thin-film deposition without high thermal budgets[1].

Evidence DimensionReaction rate for film deposition
Target Compound DataPhotochemical deposition is ~8x faster
Comparator Or BaselineDark thermal reaction baseline
Quantified Difference8-fold acceleration in deposition rate
ConditionsGaseous mixture of PTSE and glyoxal under light irradiation at 435.8 nm

Highly relevant for semiconductor or specialized coatings manufacturing where rapid, low-temperature photochemical deposition is required to protect heat-sensitive substrates.

Catalyzed polymerization
Class-level

Polymerization observed with Fe(III) propanoate / AlEt₃ catalyst; quantitative kinetics not yet reported.

Establishes catalytic pathway; further kinetic data needed.

Limited literature evidence; verify for your system

Aerosol particle synthesis
Cross-study comparable

TMPSi + CS₂ under 313 nm → sedimentary organosilicon particles; nucleation rate tunable by TMPSi pressure.
Propargyl alcohol: no analogous particle formation reported.

Supports composite nanoparticle synthesis workflow.

Hg lamp photolysis, CS₂ co-reactant

Flash point comparison
Head-to-head

8 °C (TMPSi) vs 67 °C (3‑Trimethylsilyl‑2‑propyn‑1‑ol)

Mandates distinct storage and handling; impacts EHS planning.

Approx. 59 °C lower; closed cup

C₂ emission signature
Head-to-head

Electron impact: TMPSi emits C₂ band (C≡C fingerprint). Vinyltrimethylsilane and vinyltrimethoxysilane do not.

Supports alkyne integrity confirmation in quality control.

Single photon counting technique

High-Temperature Lithium Metal Battery Electrolytes

Utilizing PTSE as a functional additive in weakly solvating electrolytes to form a thermally resistant polycarbosilane SEI, enabling stable battery operation in aerospace, military, or high-temperature industrial environments (>60 °C) [1].

Sonogashira Cross-Coupling for Pharmaceutical Intermediates

Acting as a volatile, easily deprotected alkyne building block for synthesizing complex enynes and arylalkynes where bulkier protecting groups (TIPS/TBDMS) would require harsh cleavage conditions [2].

Photochemical Chemical Vapor Deposition (CVD)

Serving as a reactive organosilicon precursor for the rapid, low-temperature deposition of polytrimethylsiloxy-substituted polyhydrocarbon films on heat-sensitive substrates [3].

Application Fit

Application
Selection Property
Validation Focus
Wavelength-selective CVD precursor
Wavelength-dependent film selectivity
CVD film composition (FT-IR, XPS)
Organosilicon composite nanoparticles
CS₂ co-polymerization capability
Aerosol nucleation rate & particle morphology
Functionalized 4-enynes / 1,4-dienes synthesis
Protected alkyne for selective transformations
Product distribution (GC, NMR)
Spectroscopic alkyne QC standard
C₂ emission signature
MS or emission spectroscopy reference

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5582-62-7

General Manufacturing Information

Silane, trimethyl(2-propyn-1-yloxy)-: ACTIVE

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